3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Overview
Description
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a useful research compound. Its molecular formula is C22H18O6 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.11033829 g/mol and the complexity rating of the compound is 670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Biological Activity and Pharmacological Screening
- Mannich Bases of Substituted 7,8,9,10-Tetrahydrobenzo[c]Chromen-6-ones : Research reveals that certain Mannich bases of substituted 7,8,9,10-tetrahydrobenzo[c]chromen-6-ones exhibit low toxicity and central and peripheral nervous system stimulant properties, with indications of neuroleptic and tranquilizing activities in Wistar rats. This suggests potential pharmacological applications (Garazd et al., 2002).
Antibacterial Evaluation
- One-Pot Synthesis of Chromen-2-ones : A study on the synthesis of 3-(9-hydroxy-3-methoxy-7-aryl-6,7,9,10-tetrahydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9-yl)-2H-chromen-2-ones shows these compounds exhibit varying degrees of antibacterial activity against different bacterial strains. Some derivatives demonstrate broad-spectrum antibacterial activity, highlighting their potential in antibacterial drug development (Velpula et al., 2015).
Fluorescence and Metal Interaction Properties
- Fluorescent Probe Design : The study of fluorescent properties in benzo[c]chromen-6-one derivatives reveals their potential as fluorescent probes. Specific compounds like 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one have been found to exhibit fluorescence enhancement in the presence of metals, suggesting applications in spectrofluorometry for analytical, environmental, and medicinal chemistry (Gülcan et al., 2022).
Cholinesterase Inhibitor Potential
- Evaluation as Cholinesterase Inhibitors : Research into the biological activities of 6H-benzo[c]chromen-6-one derivatives (urolithins) indicates their potential as acetylcholinesterase and butyrylcholinesterase inhibitors. This suggests a possible role in the treatment of Alzheimer's Disease, highlighting their significance in neuropharmacology (Gulcan et al., 2014).
Antimicrobial and Antifungal Activities
- Antimicrobial and Antifungal Properties : Compounds synthesized from 6H-benzo[c]chromen-6-ones demonstrate notable antifungal and antibacterial activities. Specific compounds have shown excellent activity against fungi like Curvularia lunata and Fusarium moniliforme and bacteria such as Escherichia coli and Staphylococcus aureus, indicating their potential as antimicrobial drugs (Chanu et al., 2017).
Properties
IUPAC Name |
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O6/c23-18(13-5-8-19-21(9-13)27-12-26-19)11-25-14-6-7-16-15-3-1-2-4-17(15)22(24)28-20(16)10-14/h5-10H,1-4,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBANLTYDMZGBII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)C4=CC5=C(C=C4)OCO5)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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